2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol
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Overview
Description
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple nitro groups attached to a fluorenone core, making it a highly nitrated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol typically involves the nitration of fluorenone derivatives. One common method includes the nitration of 2-biphenylcarboxylic acid to produce 2,4,5,7-tetranitro-9-fluorenone, which can then be further reacted to form the desired compound . The reaction conditions often involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. detailed industrial methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the fluorenone core.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized forms of the fluorenone core.
Scientific Research Applications
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical sensors due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol involves its interaction with molecular targets through its nitro groups and aromatic core. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the disruption of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]furan
- 2-methoxy-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol
- 1-methyl-2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)pyrrolidine]
Uniqueness
What sets 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol apart from similar compounds is its specific arrangement of nitro groups and the phenolic hydroxyl group. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H10N4O9 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]phenol |
InChI |
InChI=1S/C20H10N4O9/c25-18-4-2-1-3-10(18)5-13-14-6-11(21(26)27)8-16(23(30)31)19(14)20-15(13)7-12(22(28)29)9-17(20)24(32)33/h1-9,25H |
InChI Key |
MXPHGTGAUCGOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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